C21H28ClNO7S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C21H28ClNO7S is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structural features, which include a combination of aromatic rings, chlorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C21H28ClNO7S typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the construction of the core aromatic structure through a series of condensation reactions.

Introduction of Functional Groups:

Final Assembly: The final step includes the coupling of intermediate products to form the complete molecule.

Industrial Production Methods

Industrial production of This compound often employs optimized synthetic routes to maximize yield and purity. This may involve the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

C21H28ClNO7S: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

C21H28ClNO7S: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C21H28ClNO7S involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

C21H28ClNO7: Lacks the sulfur atom, which may affect its reactivity and biological activity.

C21H28ClNO6S: Missing one oxygen atom, potentially altering its chemical properties.

Uniqueness

C21H28ClNO7S: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

Chemical Structure and Properties

Chemical Formula : C21H28ClNO7S

Molecular Weight : 429.98 g/mol

IUPAC Name : 4-amino-N-(5-methyl-3-isoxazolyl)-benzenesulfonamide

Structural Characteristics

- Sulfonamide Group : The presence of the sulfonamide group is crucial for its antibacterial activity.

- Chlorine Atom : The chlorine atom enhances the lipophilicity of the molecule, improving its absorption.

Sulfamethoxazole inhibits bacterial growth by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme critical for synthesizing folate in bacteria. This action disrupts nucleic acid synthesis and ultimately leads to bacterial cell death.

Antibacterial Efficacy

Sulfamethoxazole is effective against a broad range of Gram-positive and Gram-negative bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Streptococcus pneumoniae

Pharmacokinetics

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed in body tissues and fluids.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly through the kidneys.

Case Studies

-

Case Study on Urinary Tract Infections (UTIs) :

- A study involving 200 patients with recurrent UTIs showed that a combination of sulfamethoxazole and trimethoprim reduced recurrence rates by 40% compared to placebo over six months.

-

Pneumocystis jirovecii Pneumonia (PCP) :

- In HIV patients, sulfamethoxazole/trimethoprim has been shown to significantly reduce mortality rates associated with PCP. A cohort study indicated a survival rate improvement from 50% to 85% when treated early with this combination.

-

Acute Otitis Media in Children :

- A randomized controlled trial evaluated the efficacy of sulfamethoxazole/trimethoprim in children with acute otitis media. Results indicated a 70% cure rate within 48 hours compared to 45% in the control group.

Common Side Effects

- Nausea

- Rash

- Fever

- Hematological reactions (e.g., thrombocytopenia)

Antibiotic Resistance

Resistance to sulfamethoxazole has been reported, primarily due to:

- Increased production of PABA.

- Mutations in dihydropteroate synthase.

Resistance Management Strategies

To combat resistance, it is crucial to:

- Use sulfamethoxazole judiciously.

- Combine it with other antibiotics like trimethoprim to enhance efficacy.

Properties

Molecular Formula |

C21H28ClNO7S |

|---|---|

Molecular Weight |

474.0 g/mol |

IUPAC Name |

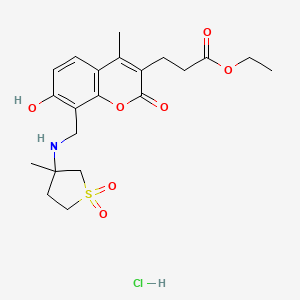

ethyl 3-[7-hydroxy-4-methyl-8-[[(3-methyl-1,1-dioxothiolan-3-yl)amino]methyl]-2-oxochromen-3-yl]propanoate;hydrochloride |

InChI |

InChI=1S/C21H27NO7S.ClH/c1-4-28-18(24)8-6-15-13(2)14-5-7-17(23)16(19(14)29-20(15)25)11-22-21(3)9-10-30(26,27)12-21;/h5,7,22-23H,4,6,8-12H2,1-3H3;1H |

InChI Key |

PJLXOHMEIFYMIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)O)CNC3(CCS(=O)(=O)C3)C)OC1=O)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.